molecular formula C53H50O6 B13410935 Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside

Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside

Cat. No.: B13410935
M. Wt: 783.0 g/mol
InChI Key: GWEFKLSXFOMSCJ-HQCSBRPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides. It is characterized by the presence of multiple benzyl and triphenylmethyl groups attached to a D-glucopyranoside backbone. This compound is often used in synthetic organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring The process begins with the selective benzylation of the hydroxyl groups at positions 2, 3, and 4The reaction conditions often involve the use of benzyl chloride and triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield benzyl aldehydes or carboxylic acids, while reduction can produce deprotected glucopyranosides .

Scientific Research Applications

Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside involves its ability to act as a protecting group for hydroxyl functionalities. The benzyl and triphenylmethyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective modification of other parts of the molecule. The compound can be deprotected under specific conditions to reveal the free hydroxyl groups, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,3,4-Tri-O-benzyl-6-O-trityl-alpha-D-mannopyranoside
  • Benzyl 2,3,4-Tri-O-benzyl-6-O-[(2-methyl-2-propanyl)(diphenyl)silyl]-beta-L-threo-hexopyranoside

Uniqueness

Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside is unique due to its specific combination of benzyl and triphenylmethyl groups, which provide distinct protective properties and reactivity. This makes it particularly useful in synthetic organic chemistry for the selective protection and deprotection of hydroxyl groups .

Properties

Molecular Formula

C53H50O6

Molecular Weight

783.0 g/mol

IUPAC Name

(3R,4S,5R,6R)-2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane

InChI

InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2/t48-,49-,50+,51-,52?/m1/s1

InChI Key

GWEFKLSXFOMSCJ-HQCSBRPFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H](OC([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.